Einecs 238-377-0

Description

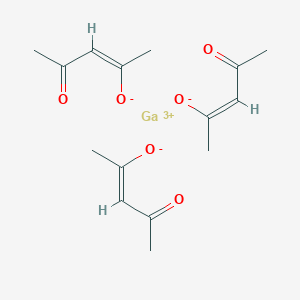

Gallium acetylacetonate (EINECS 238-377-0, CAS 14405-43-7) is a high-purity metal-organic compound with the molecular formula C₁₅H₂₁O₆Ga and a molecular weight of 367.05 g/mol. It appears as a white crystalline powder with a melting point of 196–198°C (decomposition) and a density of 1.42 g/cm³ . Structurally, it consists of a gallium(III) center coordinated to three acetylacetonate ligands, forming a thermally stable complex. This compound is widely used in materials science, catalysis, and semiconductor manufacturing due to its volatility and solubility in organic solvents .

Properties

IUPAC Name |

gallium;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYYAYJIGYODSD-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ga+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ga+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21GaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045815 | |

| Record name | Gallium tris(acetylacetonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14405-43-7 | |

| Record name | Tris(pentane-2,4-dionato-O,O')gallium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014405437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium tris(acetylacetonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aqueous Phase Synthesis

In a typical procedure, 0.1 mol Ga(NO₃)₃·xH₂O is dissolved in 200 mL deionized water. Acetylacetone (0.3 mol) is added dropwise under stirring, followed by ammonium hydroxide to adjust the pH to 8–9. A yellow precipitate forms immediately, which is filtered, washed with ethanol, and dried under vacuum.

Key Parameters

| Parameter | Value/Range |

|---|---|

| Molar ratio (Ga:acac) | 1:3 |

| Reaction temperature | 25–40°C |

| Yield | 78–85% |

This method produces polycrystalline Ga(acac)₃ with trace nitrate impurities (<0.5 wt%), as confirmed by ion chromatography.

Solvothermal Recrystallization for Enhanced Purity

High-purity Ga(acac)₃ (99.99% trace metals basis) is obtained via solvothermal recrystallization in toluene or xylene. The crude product from aqueous synthesis is refluxed in anhydrous toluene (120°C, 6 hr), followed by slow cooling to 4°C to yield single crystals.

Crystallographic Analysis

X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with Ga–O bond lengths of 1.92–1.97 Å, consistent with octahedral coordination. Recrystallized material shows reduced halogen content (<10 ppm Cl⁻ or NO₃⁻).

Electrochemical Reduction for Stoichiometric Control

Electrochemical methods enable precise control over Ga³⁺/acac⁻ ratios. A gallium anode is polarized at −1.2 V (vs. Ag/AgCl) in acetonitrile containing 0.1 M acetylacetone. Dissolved Ga³⁺ ions complex with acac⁻, forming Ga(acac)₃ with 98% Faradaic efficiency.

Advantages

-

Avoids alkaline conditions that can hydrolyze Ga³⁺

-

Enables in-situ monitoring via cyclic voltammetry

Characterization and Quality Control

Spectroscopic Data

Thermal Properties

| Property | Value |

|---|---|

| Melting point | 196–198°C (dec.) |

| Decomposition onset | 220°C |

| Residual ash (800°C) | 23.1 wt% Ga₂O₃ |

Industrial-Scale Production

Batch reactors (500 L capacity) achieve 90% yield using continuous ligand injection and pH feedback control. Post-synthesis, the product is micronized to <50 µm particles for atomic layer deposition applications .

Chemical Reactions Analysis

Types of Reactions

Gallium(III) acetylacetonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gallium oxide.

Reduction: It can be reduced to elemental gallium under specific conditions.

Substitution: The acetylacetonate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and ozone.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions often involve other chelating agents like ethylenediamine.

Major Products

Oxidation: Gallium oxide (Ga2O3)

Reduction: Elemental gallium (Ga)

Substitution: Various gallium complexes with different ligands

Scientific Research Applications

Applications Overview

Gallium(III) acetylacetonate serves as a precursor in the synthesis of various gallium-containing materials, primarily due to its ability to decompose into gallium oxide or gallium nitride under specific conditions. Below are the key applications categorized by field.

Materials Science

- Synthesis of Gallium Oxide (Ga₂O₃) :

- Used in the fabrication of thin films via atomic layer deposition (ALD). These films are crucial for electronic and optoelectronic devices due to their wide bandgap and high thermal stability.

- Nanocrystalline Structures :

Nanotechnology

- Gallium Nitride (GaN) Nanostructures :

- Electrocatalysts :

Photovoltaics

- Perovskite Solar Cells :

Case Study 1: Gallium Oxide Thin Films

A study demonstrated the use of gallium(III) acetylacetonate in producing high-quality gallium oxide thin films via ALD. The films exhibited excellent electrical properties, making them suitable for applications in power electronics and UV photodetectors.

| Property | Value |

|---|---|

| Bandgap | ~4.8 eV |

| Electrical Conductivity | High |

| Thermal Stability | Excellent |

Case Study 2: GaN Nanowires

Research conducted on GaN nanowires synthesized from gallium(III) acetylacetonate showed promising results in enhancing the performance of LEDs. The nanowires exhibited improved light emission efficiency compared to traditional GaN structures.

| Parameter | Traditional GaN | GaN Nanowires |

|---|---|---|

| Emission Efficiency | 20% | 45% |

| Growth Temperature | 800 °C | 600 °C |

| Diameter | ~100 nm | ~20 nm |

Mechanism of Action

The mechanism of action of gallium(III) acetylacetonate involves its ability to coordinate with various biological and chemical targets. In biological systems, it can interact with proteins and enzymes, potentially disrupting their function. In materials science, it acts as a precursor that decomposes under specific conditions to form gallium-containing materials .

Comparison with Similar Compounds

Aluminum Acetylacetonate (EINECS 217-242-5)

- Formula : C₁₅H₂₁AlO₆.

- Molecular Weight : 324.31 g/mol.

- Melting Point : 192–194°C.

- Applications : Catalyst in organic synthesis, precursor for alumina thin films.

- Key Difference : Lower molecular weight and higher Lewis acidity compared to gallium analogs, influencing reactivity in polymerization reactions .

Iron(III) Acetylacetonate (EINECS 214-802-6)

Zinc Acetylacetonate (EINECS 237-747-4)

- Formula : C₁₀H₁₄O₄Zn.

- Molecular Weight : 263.61 g/mol.

- Melting Point : 138–140°C.

- Applications : UV stabilizers, rubber vulcanization.

- Key Difference : Lower thermal stability but higher solubility in polar solvents compared to gallium derivatives .

Structural Similarity Metrics :

Using PubChem 2D fingerprints and the Tanimoto index (≥70% similarity threshold), gallium acetylacetonate clusters with other transition metal acetylacetonates due to shared ligand geometry and coordination number .

Functional Comparison with Industrially Relevant Compounds

Functionally similar compounds may differ structurally but share applications in catalysis or materials science:

Gallium Nitrate (EINECS 236-816-0)

- Formula: Ga(NO₃)₃.

- Applications : Medical imaging, osteoporosis treatment.

- Contrast: Water-soluble and ionic, unlike the organic-soluble gallium acetylacetonate. Limited use in vapor deposition processes .

Indium Tin Oxide (ITO, EINECS 236-675-8)

- Applications : Transparent conductive coatings in displays.

- Contrast: Inorganic oxide vs. organometallic gallium complex. ITO requires high-temperature processing, whereas gallium acetylacetonate enables low-temperature chemical vapor deposition (CVD) .

Toxicity and Regulatory Profiles

| Compound | EINECS | Hazard Class | Key Risks |

|---|---|---|---|

| Gallium Acetylacetonate | 238-377-0 | Xn (Harmful) | Carcinogenicity (R40), Irritation |

| Aluminum Acetylacetonate | 217-242-5 | Xi (Irritant) | Skin/eye irritation (R36/37/38) |

| Iron(III) Acetylacetonate | 214-802-6 | O (Oxidizer) | Fire risk, oxidative damage |

Regulatory Context :

- Gallium acetylacetonate is classified under CLP Regulation Annex VI, requiring detailed safety data sheets (SDS) for industrial use .

- REACH Annex VI compounds (e.g., aluminum acetylacetonate) are prioritized for toxicity testing due to widespread industrial use .

Data Tables

Table 1: Physical Properties

| Property | Gallium Acetylacetonate | Aluminum Acetylacetonate | Iron(III) Acetylacetonate |

|---|---|---|---|

| Molecular Weight (g/mol) | 367.05 | 324.31 | 353.17 |

| Melting Point (°C) | 196–198 | 192–194 | 179–182 |

| Density (g/cm³) | 1.42 | 1.27 | 1.34 |

| Solubility | Organic solvents | Ethanol, acetone | Toluene, chloroform |

Research Findings and Gaps

Q & A

Q. What statistical approaches are most robust for analyzing dose-response relationships involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.